
5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyethyl group at position 5, a methyl group at position 1, and a sulfonamide group at position 3. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation using an appropriate alkylating agent such as 1-bromo-2-methoxyethane.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the methoxyethyl group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the methoxyethyl group.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-(1-Methoxyethyl)-1-methyl-phenanthren-2,7-diol: A phenanthrene derivative with similar structural features.
5-(1-Methoxyethyl)uridine: A uracil analogue with a methoxyethyl group.
Uniqueness
5-(1-Methoxyethyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to its combination of a pyrazole ring, a methoxyethyl group, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3O3S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(1-methoxyethyl)-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H13N3O3S/c1-5(13-3)6-4-7(9-10(6)2)14(8,11)12/h4-5H,1-3H3,(H2,8,11,12) |
InChI Key |
OFYICIRJOYZHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NN1C)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


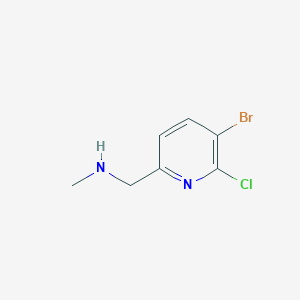
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)
![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
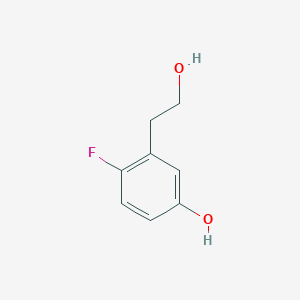
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

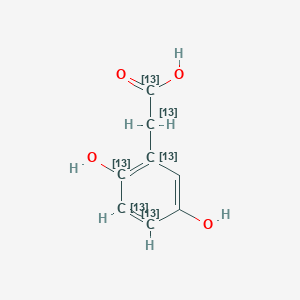
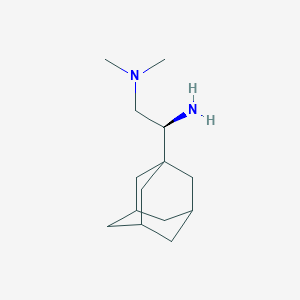
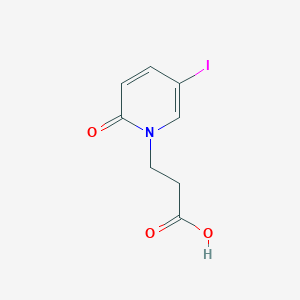
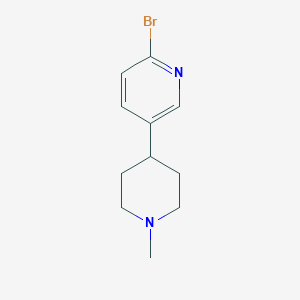
![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)

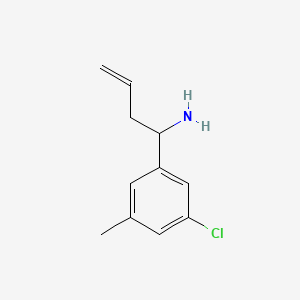
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)
